molecular formula C19H19FN2O4S B2543000 (2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide CAS No. 497089-91-5

(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide

Cat. No.: B2543000
CAS No.: 497089-91-5
M. Wt: 390.43
InChI Key: ZEUYQFSEAZLNEL-XCVCLJGOSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s common names or synonyms .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of morpholine derivatives and their biological activities. For instance, a study synthesized and characterized a compound similar to the requested chemical, focusing on its antibacterial, antioxidant, and anti-TB activities. The compound demonstrated significant anti-TB activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml and superior antimicrobial activity, suggesting its potential in developing treatments for tuberculosis and other bacterial infections (Mamatha S.V et al., 2019).

Antitumor Activities

Another study synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with structural similarities, and evaluated its antitumor activities. It was found to inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development (Xuechen Hao et al., 2017).

Anti-inflammatory and Analgesic Effects

Research into derivatives of morpholine and fluorophenyl groups has also revealed compounds with potent anti-inflammatory activity. A study synthesized N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and evaluated its anti-inflammatory activity, finding some derivatives exhibited significant effects. This suggests the potential of these compounds in developing new anti-inflammatory agents (A. Rajasekaran et al., 1999).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c20-16-4-1-15(2-5-16)3-10-19(23)21-17-6-8-18(9-7-17)27(24,25)22-11-13-26-14-12-22/h1-10H,11-14H2,(H,21,23)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUYQFSEAZLNEL-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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